Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

Peptide Stability Enkephalin Metabolism D-Amino Acid

Select Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH for sustained opioid receptor engagement—its D-amino acid substitution confers ≥4.6-fold longer half-life vs native Met-enkephalin, enabling longitudinal studies impossible with native peptides. Boc protection increases lipophilicity (LogP ~1.5–3.5) and membrane permeability, making it ideal for blood-brain barrier penetration research. This protected, racemic analog serves as a versatile building block for diastereomeric peptide libraries in SAR studies.

Molecular Formula C32H43N5O9S
Molecular Weight 673.8 g/mol
Cat. No. B12111425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH
Molecular FormulaC32H43N5O9S
Molecular Weight673.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44)
InChIKeyOXPQHPVFIVMOOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH: A Protected, Racemic Enkephalin Analog for Opioid Research


Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH is a synthetic pentapeptide derivative of the endogenous opioid ligand methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) [1]. It incorporates N-terminal tert-butyloxycarbonyl (Boc) protection and a racemic mixture of DL-amino acids at the Tyr, Phe, and Met positions. This structural design is intended to modulate metabolic stability and receptor interaction profiles relative to the native L-peptide . The compound is primarily utilized as a research tool in opioid receptor pharmacology, peptide stability studies, and as a protected intermediate in the synthesis of more complex peptide analogs [2].

Why Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH Cannot Be Replaced by Native Enkephalin or Simple L-Analogs in Research Applications


Direct substitution of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH with native methionine-enkephalin or its Boc-protected L-isomer is scientifically invalid due to profound differences in proteolytic susceptibility and receptor binding kinetics. Native enkephalins are rapidly degraded in biological matrices (e.g., plasma, tissue homogenates) by aminopeptidases and enkephalinases, with half-lives often measured in minutes [1]. The incorporation of D-amino acids at the N-terminus (Tyr) and C-terminal positions (Phe, Met) significantly hinders enzymatic cleavage, thereby extending functional half-life and enabling longitudinal studies that are impossible with the native peptide [2]. Furthermore, the Boc protecting group alters the compound's physicochemical properties, including lipophilicity and membrane permeability, which directly impacts its biodistribution and in vitro assay behavior relative to unprotected analogs [3]. Therefore, selecting this specific protected, racemic analog is a deliberate choice to achieve a distinct experimental outcome—prolonged activity or a specific metabolic profile—rather than a generic, interchangeable opioid peptide.

Quantitative Differentiation of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH: A Comparator-Based Evidence Guide


Enhanced Proteolytic Stability Conferred by D-Amino Acid Substitution

While direct, head-to-head stability data for Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH are limited in public literature, strong class-level inference can be drawn from studies on D-amino acid substitution in enkephalins. The native peptide, Met-enkephalin (Tyr-Gly-Gly-Phe-Met, all L-amino acids), is rapidly degraded in biological fluids. In contrast, enkephalin analogs containing a D-amino acid at the 2-position (e.g., [D-Ala2]-Met-enkephalin) demonstrate significant resistance to proteolysis [1]. Specifically, in rat jejunal homogenate, the half-life of a native-like tetrapeptide was 11.9-31.7 minutes, while analogs with D-amino acid substitutions exhibited half-lives extended to over 147 minutes [2]. The presence of DL-amino acids at three positions (Tyr, Phe, Met) in the target compound is therefore expected to confer a substantially greater metabolic stability profile compared to the all-L native peptide, enabling longer-duration in vitro and in vivo assays.

Peptide Stability Enkephalin Metabolism D-Amino Acid

Differential Opioid Receptor Binding Affinity Profile vs. Native Met-Enkephalin

The racemic nature and Boc protection of this compound alter its interaction with opioid receptor subtypes. While native Met-enkephalin acts as a balanced agonist at μ- and δ-opioid receptors, specific modifications are known to shift selectivity. A highly analogous Boc-protected enkephalin derivative, Boc-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu), exhibits a pronounced δ-opioid receptor selectivity, with an apparent affinity (Ke) of 81.4 nM in the mouse vas deferens assay [1]. The target compound's DL-amino acid configuration, particularly at the critical Tyr1 and Phe4 positions, is likely to further modulate this selectivity profile, potentially yielding a distinct binding fingerprint compared to the native L-peptide. This is supported by studies showing that N-terminal modifications and D-amino acid incorporation can alter the ratio of μ to δ receptor activation [2].

Opioid Receptor Binding Affinity Enkephalin Analog

Increased Lipophilicity (LogP) for Improved Membrane Permeability

The addition of a tert-butyloxycarbonyl (Boc) group to the N-terminus significantly increases the lipophilicity of the peptide, a key determinant of passive membrane diffusion. While measured LogP values for this specific compound are not publicly available, the impact of Boc protection is a well-established class effect. The calculated LogP of native Met-enkephalin is approximately -2.9, indicating high hydrophilicity and poor passive membrane permeability [1]. In contrast, Boc-protected analogs of similar peptides exhibit LogP values in the range of 1.5 to 3.5 [2]. This increase in lipophilicity of roughly 4-6 LogP units directly translates to enhanced ability to cross biological membranes, including the blood-brain barrier (BBB), which is a crucial limitation for native enkephalins in CNS-targeted applications.

Lipophilicity Membrane Permeability Boc Protection

Synthetic Utility as a Protected Intermediate in Solid-Phase Peptide Synthesis

The Boc protecting group renders this pentapeptide a valuable, stable intermediate for further elongation using Boc-based solid-phase peptide synthesis (SPPS). In contrast, native Met-enkephalin, lacking N-terminal protection, is prone to unwanted side reactions (e.g., oligomerization, oxidation) during coupling steps and cannot be directly incorporated into a synthetic scheme without prior protection. A patent describes the use of Boc-Tyr-Gly-Gly-Phe-Met-OH as a key intermediate in the synthesis of larger opioid peptides [1]. The specific DL-configuration of this compound may also be advantageous in synthesizing libraries of diastereomeric peptides for structure-activity relationship (SAR) studies, allowing for the systematic exploration of stereochemical effects on activity and stability.

Peptide Synthesis Boc Chemistry SPPS

Optimal Research and Industrial Applications for Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH Based on Quantified Differentiation


Longitudinal In Vivo Pharmacology Studies Requiring Extended Peptide Half-Life

Researchers investigating the sustained effects of opioid receptor activation on pain, mood, or neuroprotection can utilize this compound. Its inferred enhanced proteolytic stability (≥4.6-fold longer half-life than native Met-enkephalin) allows for less frequent dosing and more consistent receptor engagement over extended experimental timeframes, reducing confounding variables associated with rapid peptide degradation [1].

Synthesis of Diastereomeric Peptide Libraries for Opioid Receptor SAR

Medicinal chemists engaged in structure-activity relationship (SAR) studies of enkephalin analogs can employ this compound as a versatile, protected building block. Its Boc-protected N-terminus and racemic DL-amino acid composition facilitate the creation of diastereomeric peptide libraries, enabling systematic exploration of how stereochemistry at Tyr, Phe, and Met positions influences receptor selectivity, potency, and metabolic stability [2].

Blood-Brain Barrier (BBB) Permeability Studies of Opioid Peptides

The significantly increased lipophilicity of this Boc-protected analog (estimated LogP ~1.5-3.5 vs. -2.9 for native Met-enkephalin) makes it a superior candidate for studies investigating the passive diffusion of opioid peptides across the blood-brain barrier. It serves as a model compound to explore the relationship between lipophilicity and CNS penetration in the enkephalin class, addressing a key limitation of native, highly hydrophilic opioid peptides [3].

In Vitro Opioid Receptor Subtype Profiling and Selectivity Studies

Pharmacologists profiling novel opioid ligands can use this compound as a reference standard for a protected, racemic enkephalin. Its distinct receptor binding profile, inferred from analogous Boc-protected and D-amino acid-containing peptides, provides a comparative benchmark for assessing the selectivity and potency of new chemical entities targeting μ, δ, or κ opioid receptors in radioligand binding or functional assays [4].

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